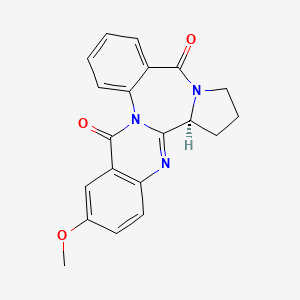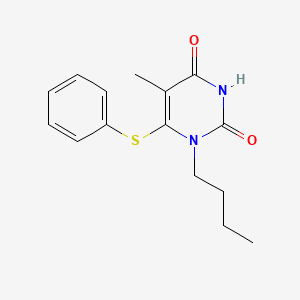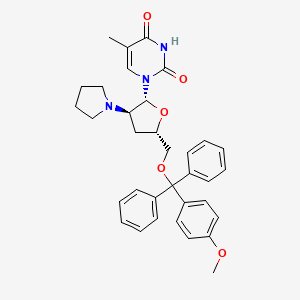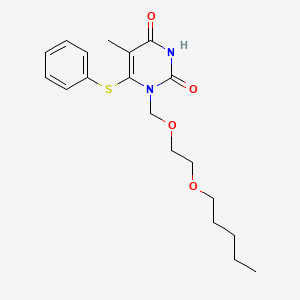
1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thymine base modified with a pentyloxyethoxy group and a phenylthio group, which imparts distinct chemical properties.
Méthodes De Préparation
The synthesis of 1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine involves multiple steps, typically starting with the modification of thymine. The synthetic route generally includes:
Alkylation: Introduction of the pentyloxyethoxy group through an alkylation reaction.
Thioether Formation: Incorporation of the phenylthio group via a nucleophilic substitution reaction.
Analyse Des Réactions Chimiques
1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenylthio group, converting it back to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pentyloxyethoxy group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-(((2-Pentyloxy)ethoxy)methyl)-6-(phenylthio)thymine can be compared with other thymine derivatives and compounds containing phenylthio groups. Similar compounds include:
6-(Phenylthio)thymine: Lacks the pentyloxyethoxy group, resulting in different chemical properties and reactivity.
1-(Alkoxy)thymine derivatives: Vary in the length and structure of the alkoxy group, affecting their solubility and biological activity.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not observed in other similar compounds.
Propriétés
Numéro CAS |
136160-16-2 |
|---|---|
Formule moléculaire |
C19H26N2O4S |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
5-methyl-1-(2-pentoxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H26N2O4S/c1-3-4-8-11-24-12-13-25-14-21-18(15(2)17(22)20-19(21)23)26-16-9-6-5-7-10-16/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,20,22,23) |
Clé InChI |
AGUPYPATWNLBOM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOCCOCN1C(=C(C(=O)NC1=O)C)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


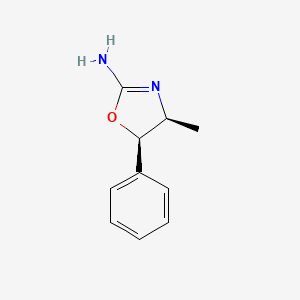
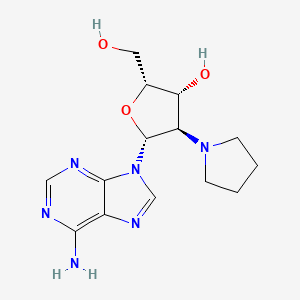
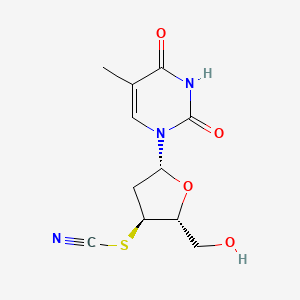
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)

